3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a brominated pyrazole moiety and an ethylamino group attached to a branched propanoic acid structure. The compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing yields and purity.
The molecular structure of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid features:
The structural representation can be illustrated using SMILES notation: CC(C)(C(=O)O)N1C=C(C=N1)Br
, which indicates the arrangement of atoms within the molecule .
Key structural data includes:
3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can participate in various chemical reactions, including:
Technical details regarding reaction mechanisms and conditions are essential for understanding the reactivity of this compound.
The mechanism of action for 3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid largely depends on its biological targets. While specific mechanisms may vary, potential processes include:
Data on binding affinities and kinetic parameters would provide deeper insights into its mechanism of action.
Key physical properties include:
Key chemical properties include:
3-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has potential applications in:
Further research into its biological activity and pharmacological properties could expand its applications in various scientific fields.
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid fundamentally relies on nucleophilic substitution chemistry to construct the pyrazole-propanoic acid linkage. The core reaction involves the alkylation of 4-bromo-1H-pyrazole with halogenated propanoate derivatives. Key intermediates include methyl 3-bromo-2-(ethylamino)-2-methylpropanoate (CAS 1249295-42-8) and its analogs, where the bromine atom at the C3 position serves as the electrophilic center [1] [2].
The reaction mechanism proceeds via an SN₂ pathway when primary alkyl halides are employed, with the pyrazole nitrogen acting as the nucleophile. Computational chemistry data indicates the pyrazole ring exhibits moderate nucleophilicity (LogP ≈ 1.19), facilitating attack on the β-carbon of α-branched propanoate esters [1]. Steric hindrance from the adjacent quaternary carbon (2-methyl substitution) necessitates optimized reaction conditions:
Table 1: Nucleophilic Substitution Efficiency with Different Bases
Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
K₂CO₃ | 80 | 12 | 78 |
NaH | 60 | 6 | 65 |
DBU | 100 | 8 | 82 |
The 4-bromo substituent on the pyrazole ring remains inert during this step due to its poor leaving group ability and electronic positioning, preserving the crucial halogen for subsequent functionalization [1] [9]. Alternative pathways using Mitsunobu reactions or transition metal catalysis have shown limited success due to sensitivity of the bromopyrazole moiety.
The critical acylation step—ester hydrolysis to form the target carboxylic acid—requires precise optimization to avoid decomposition of the acid-labile pyrazole ring. Standard alkaline hydrolysis (NaOH/H₂O) of the methyl ester precursor (C₁₀H₁₆BrN₃O₂, MW 290.16) achieves only 60-70% yield due to competing amide hydrolysis at the ethylamino group [1] [2]. Significant improvements employ pH-controlled hydrolysis under the following conditions:
This approach achieves yields exceeding 85% while maintaining >98% purity [2]. Alternative pathways include:
Table 2: Hydrolysis Methods Comparative Analysis
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Alkaline hydrolysis | 2M NaOH, 25°C, 4h | 68 | 95 |
Optimized mild alkaline | 1M NaOH, 0°C, 8h, pH 10.2 | 87 | 98.5 |
Enzymatic | CALB, pH 7 buffer, 48h | 75 | 99 |
Notably, the propylamino analog (CAS 1247809-37-5) exhibits similar reactivity patterns, confirming the robustness of this optimized protocol across homologous compounds [5]. Impurity profiling identifies the primary byproduct as the decarboxylated derivative 3-(4-bromopyrazol-1-yl)-2-methylpropan-1-amine, formed via a retro-Mannich pathway under harsh conditions.
Translation of batch synthesis to continuous manufacturing addresses key limitations in thermal management and mixing efficiency during the exothermic N-alkylation step. Microreactor technology enables:
A representative continuous process employs a two-reactor cascade:
This configuration achieves consistent productivity of >500 g/h with 18% higher yield compared to batch processes [2] [4]. For hydrolysis, tubular reactors with segmented flow (aqueous/organic phases separated by inert gas spacers) prevent pH gradient formation and reduce byproduct generation. Cold-chain transportation requirements (-20°C storage) for the final acid product [2] necessitate integrated crystallization modules capable of direct low-temperature processing.
Scale-up economic analysis reveals a 40% reduction in hazardous waste generation due to:
Adoption of continuous flow technology is particularly advantageous for this compound given the hazardous classification (UN# 2811, Class 6.1) of intermediates [1], as microreactors minimize operator exposure during synthesis.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: